molecular formula C12H14O B167968 1-Phenyl-1-hexyn-3-ol CAS No. 1817-51-2

1-Phenyl-1-hexyn-3-ol

Cat. No. B167968
CAS RN: 1817-51-2
M. Wt: 174.24 g/mol
InChI Key: HGUIQUVFOYTZNC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 1-Phenyl-1-hexyn-3-ol consists of a phenyl group attached to a hexyn-3-ol chain . The molecule has one hydrogen bond acceptor and one hydrogen bond donor . It also has four freely rotating bonds .


Chemical Reactions Analysis

1-Phenyl-1-hexyn-3-ol undergoes a microwave-accelerated coupling-isomerization reaction (MACIR) with (hetero)aryl halides to afford the corresponding enone .


Physical And Chemical Properties Analysis

1-Phenyl-1-hexyn-3-ol has a density of 0.949 g/mL at 25 °C . It has a boiling point of 283.6±23.0 °C at 760 mmHg . The vapour pressure of this compound is 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 55.2±3.0 kJ/mol . The flash point is 127.8±15.6 °C . The index of refraction is 1.548 .

Scientific Research Applications

Synthesis and Derivatives

1-Phenyl-1-hexyn-3-ol serves as a versatile synthon in the synthesis of various derivatives. For instance, it is used in the preparation of various 1-phenyl-1 H -pyrazole derivatives, which are modified at different positions on the pyrazole nucleus and the phenyl ring. This process involves treatment with triflic anhydride and halogenation to yield halogenated derivatives (Arbačiauskienė et al., 2009).

Biochemical Studies

Research has explored the synthesis and pharmacological activity of compounds derived from 1-phenyl-1-hexyn-3-ol. This includes studies on 3-tertiary amino-1-aryloxy- or 1-aryl-, 1-thiophenoxy, and 1-anilino-propan-2-ols and -propanes, particularly those derived from N-phenylpiperazines. The effects of various substituents on the phenyl ring and alterations in the hydroxylic function have been examined in relation to structure-activity relationships (Gupta et al., 1978).

Crystal Structure and Photophysical Properties

The compound's role in the formation of crystal structures and its photophysical properties have been studied. This includes the analysis of BF₂ complexes of derivatives like 1-phenyl-3-(3,5-dimethoxyphenyl)-propane-1,3-dione, demonstrating how electron-donating groups affect the π-delocalization in the phenyl ring. These studies have revealed multiple chromisms, aggregation- or crystallization-induced emission, and the self-assembly effect (Galer et al., 2014).

Plant-Plant Signaling

In the context of plant biology, 1-Phenyl-1-hexyn-3-ol has been implicated in plant-plant signaling. A specific study on Zea mays (maize) indicated that exposure to leaf alcohol (Z)-3-hexen-1-ol, which is emitted by green plants upon damage, induces the emission of a volatile blend that attracts the natural enemies of herbivores. This suggests a role in indirect plant defense and highlights the compound's importance in plant-plant communication and intraplant information transfer (Ruther & Kleier, 2005).

Organic Chemistry Applications

In organic chemistry, 1-Phenyl-1-hexyn-3-ol is utilized in various syntheses, like the synthesis of linear and V-shaped oligo(phenylene ethynylene) derivatives. Its role in such syntheses is significant, as the geometrical shapes of the compounds have strong effects on their photophysical properties in solution (Yuan et al., 2010).

Safety And Hazards

When handling 1-Phenyl-1-hexyn-3-ol, it is recommended to avoid breathing dust/fume/gas/mist/vapors/spray . Use only outdoors or in a well-ventilated area. Keep away from heat/sparks/open flames/hot surfaces . It is also advised to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1-phenylhex-1-yn-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c1-2-6-12(13)10-9-11-7-4-3-5-8-11/h3-5,7-8,12-13H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGUIQUVFOYTZNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C#CC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90342562
Record name 1-Phenyl-1-hexyn-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90342562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-1-hexyn-3-ol

CAS RN

1817-51-2
Record name 1-Phenyl-1-hexyn-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90342562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
LE Overman, S Tsuboi, JP Roos… - Journal of the American …, 1980 - ACS Publications
… With an aim of finding a simpler and more reproducible procedure, we have examined in detail the reaction of 1-phenyl-1hexyn-3-ol and 1 -cyanopyrrolidine.20 Results are summarized …
Number of citations: 59 pubs.acs.org
X Cheng, J Chen, MJ Gainer… - Journal of Chemical …, 2019 - ACS Publications
… 1-Phenyl-1-hexyn-3-ol is a known lachrymator. Toluene and hexane are very hazardous in the case of skin contact and are suspected of damaging fertility or an unborn child. n-Hexane …
Number of citations: 3 pubs.acs.org
DM Black - 1947 - dspace.mit.edu
&-' Page 1 THE SYNTHESIS OF SOME EN.YNE EPOXV CY!POUNPS by Donald Miller Black BS, Rensselaer Polytechnic Institute 1942 Submitted in Partial Fulfillment of the …
Number of citations: 2 dspace.mit.edu
E van Vuuren, FP Malan, W Cordier, M Nell… - …, 2022 - ACS Publications
… steric or electronic reasons in comparison to the other substrates such as diphenylacetylene, 1-phenyl-4-methyl-1-pentyn-3-ol, 2-methyl-6-hepten-3-yn-2-ol, and 1-phenyl-1-hexyn-3-ol (…
Number of citations: 6 pubs.acs.org
D Malarvizhi, P Anusooriya, P Meenakshi… - Int J Pharm Sci Rev …, 2015 - researchgate.net
Many of the natural products in plants of medicinal value offer us new sources of drugs which have been used effectively in traditional medicine. The present study was designed to …
Number of citations: 9 www.researchgate.net
EK Oirere, VK Gopalakrishnan - academia.edu
Many of the natural products in plants of medicinal value offer us new sources of drugs which have been used effectively in traditional medicine. The present study was designed to …
Number of citations: 0 www.academia.edu
Ö KARTAL, S Akin, B Hascakir, H Karaca - Oil Shale, 2017 - avesis.metu.edu.tr
In this paper, the direct liquefaction of Turkish Nigde-Ulukisla oil shale in noncatalytic and catalytic conditions was studied. The effects of pressure, tetralin/oil shale ratio, catalyst type …
Number of citations: 5 avesis.metu.edu.tr
D Tzalis, P Knochel - Angewandte Chemie International Edition, 1999 - Wiley Online Library
The efficient addition of terminal alkynes to aldehydes or ketones to give propargyl alcohols in yields of 66–96 % can be achieved by activation with catalytic amounts of CsOH⋅H 2 O […
Number of citations: 146 onlinelibrary.wiley.com
SV Kambhar, RR Patil - researchgate.net
Sacred groves are considered as (small or large) patches of vegetation of varying sizes, conserved on the basis of the religious beliefs and faith of the local community (…
Number of citations: 0 www.researchgate.net
MJ Schnaderbeck - 1998 - search.proquest.com
Under ruthenium catalysis, unactivated alkenes and alkynes undergo and Alder-ene process. The reaction is suggested to proceed through a ruthenacyclopentene intermediate. …
Number of citations: 1 search.proquest.com

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